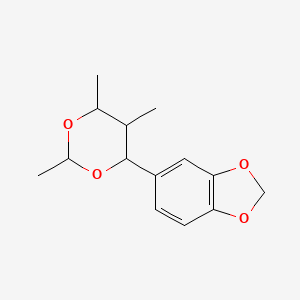
1H-Imidazole-4-sulfonyl chloride, 5-(aminocarbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-4-sulfonyl chloride, 5-(aminocarbonyl)- is a chemical compound with the molecular formula C4H4ClN3O3S. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-4-sulfonyl chloride, 5-(aminocarbonyl)- typically involves the reaction of imidazole derivatives with sulfonyl chlorides under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-4-sulfonyl chloride, 5-(aminocarbonyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the sulfonyl chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with amines or alcohols to form new compounds.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can form a sulfonamide, while oxidation can yield sulfonic acids .
Scientific Research Applications
1H-Imidazole-4-sulfonyl chloride, 5-(aminocarbonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules for labeling or cross-linking studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole-4-sulfonyl chloride, 5-(aminocarbonyl)- involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of new covalent bonds. This reactivity is exploited in various chemical transformations and modifications .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-imidazole-4-sulfonyl chloride
- 1,1′-Sulfonyldiimidazole
- 1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate
- 1-Methylimidazole-2-sulfonyl chloride
- 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride
- 1H-Pyrazole-4-sulfonyl chloride
Uniqueness
1H-Imidazole-4-sulfonyl chloride, 5-(aminocarbonyl)- is unique due to its specific functional groups that allow for a wide range of chemical reactions. Its combination of the imidazole ring and sulfonyl chloride group makes it a versatile reagent in organic synthesis, offering distinct reactivity compared to other similar compounds .
Properties
CAS No. |
61006-84-6 |
|---|---|
Molecular Formula |
C4H4ClN3O3S |
Molecular Weight |
209.61 g/mol |
IUPAC Name |
4-carbamoyl-1H-imidazole-5-sulfonyl chloride |
InChI |
InChI=1S/C4H4ClN3O3S/c5-12(10,11)4-2(3(6)9)7-1-8-4/h1H,(H2,6,9)(H,7,8) |
InChI Key |
ZMDHEEAIGSFTLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)S(=O)(=O)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


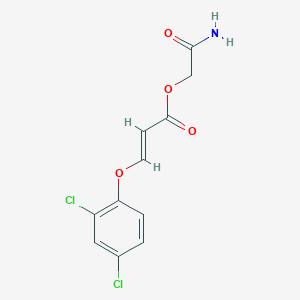
![Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl-](/img/structure/B14594805.png)
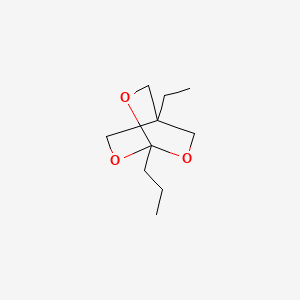
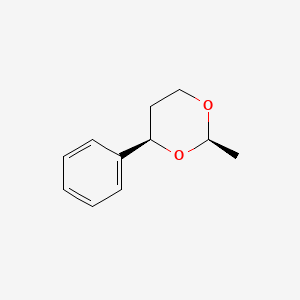

![Diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14594826.png)
![3-{[(Methylsulfanyl)carbonothioyl]amino}butanoic acid](/img/structure/B14594828.png)
![2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14594833.png)
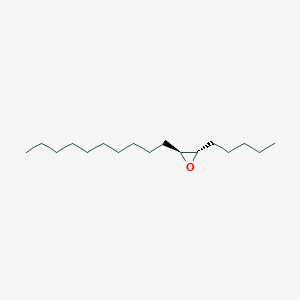
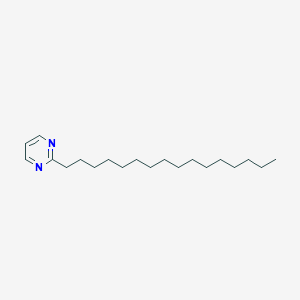
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]-](/img/structure/B14594854.png)

![3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14594872.png)
